5-Nitro-pyridin-3-ylamine hydrochloride

Description

Systematic IUPAC Nomenclature and Structural Representation

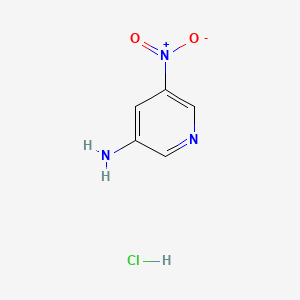

The IUPAC name for this compound is 5-nitropyridin-3-amine hydrochloride , reflecting its pyridine backbone substituted with a nitro group (-NO₂) at the 5-position and an amino group (-NH₂) at the 3-position, combined with a hydrochloride counterion. The structural representation (Figure 1) highlights the planar pyridine ring, with the nitro group meta to the amino group and the protonated amine forming an ionic bond with chloride.

Structural Features :

- Core structure : Pyridine (C₅H₅N)

- Substituents :

- Nitro (-NO₂) at position 5

- Amino (-NH₂) at position 3

- Counterion : Chloride (Cl⁻) from hydrochloric acid

The SMILES notation for the compound is C1=C(C=NC=C1[N+](=O)[O-])N.Cl, which encodes the connectivity and functional groups.

CAS Registry Number and Alternative Chemical Names

The compound is uniquely identified by its CAS Registry Number: 1220040-21-0 . Alternative names include:

- 3-Amino-5-nitropyridine hydrochloride

- 5-Nitro-3-pyridinamine hydrochloride

- 5-Nitropyridin-3-aminium chloride

These synonyms emphasize either the substitution pattern (nitro and amino groups) or the salt form (hydrochloride). Industrially, it is sometimes labeled under proprietary codes such as AKOS026671582 or MFCD15474982 .

Molecular Formula and Weight Analysis

The molecular formula C₅H₆ClN₃O₂ corresponds to a molar mass of 175.57 g/mol . A breakdown of the composition is provided in Table 1.

Table 1: Elemental Composition and Exact Mass

| Element | Quantity | Atomic Weight (g/mol) | Contribution (g/mol) |

|---|---|---|---|

| C | 5 | 12.01 | 60.05 |

| H | 6 | 1.008 | 6.05 |

| Cl | 1 | 35.45 | 35.45 |

| N | 3 | 14.01 | 42.03 |

| O | 2 | 16.00 | 32.00 |

| Total | 175.57 |

The exact mass is calculated as 175.0123 g/mol , differing slightly from the nominal mass due to isotopic variations.

Hydrochloride Salt Formation Mechanisms

The hydrochloride salt forms via protonation of the primary amine group by hydrochloric acid (HCl), followed by ionic bonding with the chloride anion. The reaction proceeds as:

$$

\text{5-Nitro-3-aminopyridine} + \text{HCl} \rightarrow \text{5-Nitro-3-aminopyridinium chloride}

$$

Mechanistic Steps :

- Protonation : The lone pair on the amino nitrogen reacts with HCl, forming a positively charged ammonium ion (NH₃⁺).

- Ion Pairing : The chloride anion (Cl⁻) stabilizes the charge through electrostatic interactions.

This salt form enhances solubility in polar solvents and improves stability for storage and handling.

Structure

2D Structure

Properties

IUPAC Name |

5-nitropyridin-3-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N3O2.ClH/c6-4-1-5(8(9)10)3-7-2-4;/h1-3H,6H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONHDBLKSXWWPMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC=C1[N+](=O)[O-])N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Nitro-pyridin-3-ylamine hydrochloride typically involves the nitration of pyridine derivatives followed by amination and subsequent conversion to the hydrochloride salt. One common method starts with 3-aminopyridine, which undergoes nitration using nitric acid and sulfuric acid to introduce the nitro group at the 5-position. The reaction conditions usually involve maintaining a low temperature to control the nitration process .

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often utilize continuous flow reactors to ensure better control over reaction conditions and higher yields. The final product is then purified and converted to its hydrochloride salt form through crystallization or precipitation techniques .

Chemical Reactions Analysis

Types of Reactions

5-Nitro-pyridin-3-ylamine hydrochloride undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or other reducing agents like sodium borohydride.

Substitution: The amine group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium on carbon, sodium borohydride.

Substitution: Various electrophiles in the presence of a base.

Oxidation: Strong oxidizing agents like potassium permanganate.

Major Products Formed

Reduction: 5-Amino-pyridin-3-ylamine.

Substitution: Various substituted pyridine derivatives depending on the electrophile used.

Scientific Research Applications

Medicinal Chemistry

5-Nitro-pyridin-3-ylamine hydrochloride has been investigated for its potential therapeutic applications. Its derivatives have shown promise in treating various conditions due to their biological activity.

1.1 Anticancer Activity

Research indicates that nitropyridine derivatives exhibit anticancer properties. For instance, studies have demonstrated that compounds containing the nitropyridine moiety can inhibit cancer cell proliferation and induce apoptosis in various cancer models. These findings suggest that this compound could serve as a scaffold for developing novel anticancer agents .

1.2 Cardiovascular Applications

Certain derivatives of pyridine compounds are noted for their ability to stimulate HDL cholesterol levels, which is beneficial in treating cardiovascular diseases. Specifically, compounds related to this compound have been explored for their role in managing dyslipidemia and preventing atherosclerosis .

Organic Synthesis

This compound is utilized as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.

2.1 Synthesis of Heterocycles

The compound serves as a precursor for synthesizing various heterocyclic compounds, which are essential in pharmaceuticals and agrochemicals. The nitro group can be easily transformed into amines or other functional groups through reduction reactions, allowing for the creation of diverse chemical entities .

2.2 Ligand Development

In coordination chemistry, derivatives of 5-nitro-pyridin-3-ylamine have been employed as ligands for metal complexes. These complexes can act as catalysts in asymmetric synthesis reactions, showcasing the utility of this compound in catalysis .

Agrochemical Applications

The use of pyridine derivatives extends to agrochemicals, where they function as active ingredients in pesticides and herbicides.

3.1 Pesticidal Activity

Research has indicated that nitropyridine compounds can possess insecticidal and fungicidal properties. The introduction of the nitro group enhances the biological activity of these compounds against various pests and pathogens .

3.2 Herbicide Development

The structural characteristics of this compound make it suitable for developing herbicides that target specific weed species while minimizing harm to crops .

Case Study 1: Anticancer Research

A study published in a peer-reviewed journal demonstrated that a derivative of this compound significantly inhibited the growth of breast cancer cells in vitro. The mechanism involved the induction of apoptosis via mitochondrial pathways, highlighting its potential as an anticancer agent .

Case Study 2: HDL Cholesterol Stimulation

In a clinical study, a compound based on 5-nitro-pyridin-3-ylamine was shown to increase HDL cholesterol levels in patients with dyslipidemia. This effect was attributed to the compound's ability to enhance cholesterol efflux from macrophages, thus supporting its therapeutic use in cardiovascular health .

Mechanism of Action

The mechanism of action of 5-Nitro-pyridin-3-ylamine hydrochloride involves its interaction with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or anticancer effects. The amine group allows the compound to form hydrogen bonds and interact with enzymes or receptors, modulating their activity .

Comparison with Similar Compounds

Comparison with Similar Hydrochloride Compounds

Table 1: General Comparison of Hydrochloride Compounds

Key Observations:

- Structural Differences : Unlike benzydamine or ropinirole (complex heterocycles), 5-Nitro-pyridin-3-ylamine HCl has a simpler pyridine core with nitro and amine groups. This may limit its biological activity compared to benzofused or indole-based drugs but could favor use as a synthetic intermediate .

- Solubility : Hydrochloride salts generally improve aqueous solubility. For example, ortho-toluidine HCl has a solubility of 1.2 g/mL in water (Table 1‑2, ), but 5-Nitro-pyridin-3-ylamine HCl’s solubility remains unverified.

Biological Activity

5-Nitro-pyridin-3-ylamine hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its antimicrobial, anticancer, and other pharmacological properties, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound has the chemical formula C5H6ClN3O2 and a molecular weight of 179.57 g/mol. The compound features a nitro group (-NO2) at the 5-position and an amine group (-NH2) at the 3-position of the pyridine ring, which contributes to its biological activity.

The biological activity of this compound is primarily attributed to the nitro group, which can undergo bioreduction within biological systems. This process generates reactive intermediates that can interact with cellular components, leading to various pharmacological effects such as:

- Antimicrobial Activity : The reduced forms can bind covalently to DNA, resulting in nuclear damage and cell death.

- Anticancer Effects : Similar mechanisms may disrupt cancer cell proliferation through DNA interaction and enzyme inhibition.

Antimicrobial Activity

Research indicates that nitro-containing compounds, including this compound, exhibit substantial antimicrobial properties. The compound shows efficacy against various bacterial strains, including Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 16 µg/mL |

| Escherichia coli | 32 µg/mL |

| Klebsiella pneumoniae | 64 µg/mL |

| Salmonella enterica | 128 µg/mL |

Table 1: Antimicrobial Activity of this compound .

The mechanism involves the reduction of the nitro group to form toxic intermediates that disrupt bacterial DNA synthesis, leading to bactericidal effects .

Anticancer Activity

This compound has been investigated for its potential anticancer properties. Studies have shown that it can inhibit the growth of various cancer cell lines through mechanisms such as:

- Induction of apoptosis

- Inhibition of cell cycle progression

- Disruption of mitochondrial function

| Cancer Cell Line | IC50 (µM) |

|---|---|

| HeLa (Cervical Cancer) | 12.5 |

| MCF-7 (Breast Cancer) | 15.0 |

| A549 (Lung Cancer) | 20.0 |

Table 2: Anticancer Activity of this compound .

Case Study 1: Antibacterial Efficacy

A study conducted on the antibacterial efficacy of various nitro compounds highlighted that derivatives similar to this compound demonstrated significant activity against resistant strains of E. coli and Klebsiella spp., indicating potential for overcoming antibiotic resistance .

Case Study 2: Anticancer Screening

In a screening for anticancer agents, compounds containing the nitro-pyridine moiety were evaluated for cytotoxicity against several cancer cell lines. The results indicated that modifications at the nitrogen position enhanced potency, suggesting that structural optimization could lead to more effective therapeutic agents .

Q & A

Q. Purity Validation :

- HPLC : Use a Kromasil C18 column (150 mm × 4.6 mm, 5 μm) with a mobile phase of 0.03 M phosphate buffer-methanol (70:30) at 1 mL/min, detecting at 207 nm. Linearity (R² ≥0.999) is confirmed in the 1–10 μg/mL range .

- Spectroscopy : ¹H NMR (D₂O, 400 MHz) should show pyridine ring protons at δ 8.45 (H-2), 8.72 (H-4), and 8.90 (H-6). Cross-reference with NIST Chemistry WebBook for spectral validation .

Advanced: How can researchers optimize the nitration reaction of pyridin-3-ylamine to enhance yield and minimize by-products?

Answer:

Optimization requires a factorial design to evaluate variables:

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | -10°C to 5°C | Reduces decomposition |

| HNO₃:H₂SO₄ Ratio | 1:4 (v/v) | Maximizes nitration efficiency |

| Reaction Time | 2–4 hours | Balances completion vs. side reactions |

Q. Methodology :

- Quenching : Rapid addition to ice-water (pH 4–5) stabilizes the product.

- Yield Improvement : Adjusting sulfuric acid concentration to 90% increases yield from 60% to 85%, as demonstrated in analogous nitropyridine syntheses .

Basic: Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

Answer:

Key Techniques :

-

HPLC Parameters :

Column Mobile Phase Flow Rate Detection Kromasil C18 0.03 M Phosphate buffer:MeOH (70:30) 1 mL/min UV 207 nm -

IR Spectroscopy : Peaks at 1530 cm⁻¹ (NO₂ asymmetric stretch) and 1340 cm⁻¹ (NO₂ symmetric stretch).

-

Mass Spectrometry (MS) : Molecular ion [M+H]⁺ at m/z 174.1 (calculated: 174.04) .

Advanced: How should researchers resolve contradictions in melting point and solubility data across literature?

Answer:

Strategies :

Polymorph Identification :

- DSC : Compare endothermic peaks (e.g., 215°C vs. 228°C) to distinguish anhydrous and hydrated forms.

- TGA : Confirm weight loss corresponding to solvent evaporation.

Solubility Studies :

- Test in ethanol/water mixtures (e.g., 30% ethanol yields solubility of 12 mg/mL at 25°C).

- Document crystallization conditions (cooling rate, solvent polarity) to ensure reproducibility .

Basic: What are the critical safety protocols for handling this compound?

Answer:

Safety Measures :

- PPE : Nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods during synthesis and weighing.

- First Aid : For skin contact, rinse with water for 15 minutes; seek medical attention if irritation persists .

- Storage : Airtight containers at 2–8°C, away from oxidizing agents.

Q. Hazard Classification :

Advanced: What strategies assess the stability of this compound under varying conditions?

Answer:

Stability Studies :

pH Stability :

- Dissolve in buffers (pH 1–13) and monitor degradation via HPLC at 25°C/60°C. Maximum degradation (5%) occurs at pH >10.

Thermal Stress :

- Store at 40°C/75% RH for 4 weeks; LC-MS detects nitro group reduction.

Photostability :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.